Benzyl cis-4-aminocyclohexane-1-carboxylate
Overview
Description
Benzyl cis-4-aminocyclohexane-1-carboxylate: is a chemical compound with the empirical formula C14H19O2N1 and a molecular weight of 233.31 g/mol . It is a solid compound that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl cis-4-aminocyclohexane-1-carboxylate typically involves the reaction of benzyl alcohol with cis-4-aminocyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Benzyl cis-4-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, Benzyl cis-4-aminocyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology: : In biological research, it is used to study the effects of various chemical modifications on biological systems .
Medicine: : In medicine, it is investigated for its potential therapeutic properties and its ability to interact with biological targets .
Industry: : In the industrial sector, it is used in the production of various chemical products and materials .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Benzyl cis-4-aminocyclohexane-1-carboxylate include Benzyl 4-oxoazepane-1-carboxylate, N-Benzyl-N-ethylpiperidine-4-carboxamide, and 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid .
Uniqueness: : this compound is unique due to its specific chemical structure and the specific biological and chemical properties it exhibits . This uniqueness makes it valuable for various scientific research applications.
Properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPFWCRTJAOTKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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